molecular formula C17H27BN2O3 B1377163 3-cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1486485-57-7

3-cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1377163
CAS No.: 1486485-57-7
M. Wt: 318.2 g/mol
InChI Key: RGWSNXLQKXBYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound with a pyrazole core substituted at the 1-, 3-, and 5-positions. The 1-position is occupied by an oxan-2-yl (tetrahydropyran) group, the 3-position by a cyclopropyl moiety, and the 5-position by a tetramethyl-1,3,2-dioxaborolane ring. This structural configuration confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for drug discovery . The dioxaborolane group facilitates boron-mediated coupling reactions, enabling the synthesis of complex biaryl structures .

Properties

IUPAC Name

3-cyclopropyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O3/c1-16(2)17(3,4)23-18(22-16)14-11-13(12-8-9-12)19-20(14)15-7-5-6-10-21-15/h11-12,15H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWSNXLQKXBYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C3CCCCO3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Boronate Ester Formation

Most of the literature and experimental procedures involve palladium-catalyzed Suzuki-Miyaura cross-coupling reactions between halogenated pyrazole derivatives and boronate esters.

Key Reaction Parameters:

Parameter Typical Conditions Reference Notes
Catalyst Tetrakis(triphenylphosphine)palladium(0) or similar Facilitates coupling of boronate with halogenated pyrazole
Boronate Ester Tetramethyl-1,3,2-dioxaborolan-2-yl derivatives , Used for high-yield coupling
Base Potassium carbonate or cesium carbonate Promotes transmetallation
Solvent 1,4-Dioxane, DMF, or water mixtures , Ensures solubility and reaction efficiency
Temperature 80–120°C , Elevated temperature accelerates coupling

Research Findings:

  • The use of palladium catalysts under inert atmospheres (nitrogen or argon) is critical for high yields.
  • Reaction times vary from 2 hours to 16 hours depending on substrate reactivity.
  • Purification often involves chromatography, with yields ranging from 25% to 49% for the boronate ester intermediates.

Nucleophilic Substitution for Oxan-2-yl Group Introduction

The oxan-2-yl group (tetrahydropyran) is introduced via nucleophilic substitution or coupling with suitable precursors:

  • Method: Reacting a halogenated pyrazole derivative with an oxan-2-yl nucleophile or precursor, such as oxan-2-yl halides or alcohol derivatives, under basic conditions.
  • Conditions: Typically performed in polar aprotic solvents like DMF or DMSO at 45–80°C.
  • Catalysts: Palladium catalysts or strong bases (e.g., potassium tert-butoxide) may be used to facilitate substitution.

Cyclopropyl Group Installation

The cyclopropyl moiety at the 3-position is generally introduced through:

Research indicates that the cyclopropyl group can be efficiently installed via organometallic addition or cyclopropylation reactions under controlled conditions, often requiring inert atmospheres and low temperatures to prevent ring-opening.

Representative Data Table of Preparation Methods

Step Reagents Catalyst Solvent Temperature Time Yield Notes
Boronate Ester Formation 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl halide + pyrazole precursor Pd(0) catalyst 1,4-Dioxane / Water 80–90°C 5–16 hours 25–49% Inert atmosphere, chromatography purification
Oxan-2-yl Group Introduction Pyrazole derivative + oxan-2-yl halide or alcohol Pd catalyst or base DMF or DMSO 45–80°C 2–16 hours Variable Nucleophilic substitution
Cyclopropyl Addition Cyclopropyl organometallic reagent Metal catalyst Tetrahydrofuran / Dioxane 0–25°C Several hours Variable Under inert atmosphere

Notes on Optimization and Challenges

  • Reaction conditions such as temperature, solvent, and catalyst loading significantly influence yields.
  • Steric hindrance around the pyrazole core may necessitate longer reaction times or higher temperatures.
  • Purification often involves chromatography or recrystallization, with careful control to prevent ring-opening or side reactions.
  • Handling boronate esters requires inert atmospheres to prevent hydrolysis or oxidation.

Summary of Research Findings

  • Palladium-catalyzed Suzuki-Miyaura coupling remains the most reliable method for attaching the boronate ester to the pyrazole core.
  • Nucleophilic substitution or coupling strategies are effective for installing the oxan-2-yl group.
  • Cyclopropyl groups are best introduced via organometallic reagents under inert conditions.
  • Yields vary depending on substrate reactivity, with optimized conditions achieving yields up to 49% for key intermediates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group.

    Reduction: Reduction reactions could target the pyrazole ring or the oxan-2-yl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the boron atom.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling reagents: Palladium catalysts for Suzuki coupling.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated compound.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is in the field of medicinal chemistry. Its unique structure allows it to interact with biological targets effectively.

  • Anticancer Activity : Preliminary studies indicate that pyrazole derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The incorporation of boron into the structure may enhance its efficacy as a therapeutic agent.
  • Antimicrobial Properties : Similar compounds have shown promising antimicrobial activity against various bacterial strains. This suggests potential for developing new antibiotics or antifungal agents.
  • Neurological Applications : Compounds with similar pyrazole structures have been studied for their neuroprotective effects, indicating that this compound may also have applications in treating neurodegenerative diseases.

Synthesis and Material Science

The compound's unique boron-containing structure offers advantages in material science, particularly in the synthesis of advanced materials.

  • Polymer Chemistry : The incorporation of boron into polymers can enhance their thermal and mechanical properties. This compound could be used as a building block for synthesizing high-performance polymers.
  • Catalysis : The presence of boron makes this compound a potential candidate for use in catalysis, particularly in organic reactions where boron acts as a Lewis acid.

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of various pyrazole derivatives, researchers found that compounds similar to 3-cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibited significant inhibition of cancer cell proliferation in vitro. The study highlighted the importance of the dioxaborolane moiety in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on derivatives of this compound demonstrated effective inhibition against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results suggest that modifications to the pyrazole ring could further enhance antimicrobial potency.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole would depend on its specific application. For example, as a catalyst, it might facilitate reactions by stabilizing transition states. In biological systems, it could interact with specific enzymes or receptors, altering their activity.

Comparison with Similar Compounds

Structural Analogs with Varied N-Substituents

Several analogs differ in the substituent at the pyrazole’s 1-position (Table 1):

Compound Name N-Substituent Molecular Weight CAS Number Key Features
Target Compound Oxan-2-yl (tetrahydropyran) 258.13 EN300-744449 High solubility, metabolic stability
3-Cyclopropyl-1-ethyl-5-(dioxaborolan-2-yl)-1H-pyrazole Ethyl 254.09 MFCD08669570 Increased lipophilicity
1-Methyl-3-(dioxaborolan-2-yl)-1H-pyrazole Methyl 248.14 1175273-55-8 Simplified synthesis, lower steric bulk
1-(Fluoromethyl)-4-(dioxaborolan-2-yl)-1H-pyrazole Fluoromethyl 247.84 1446481-36-2 Enhanced electronegativity, metabolic resistance

Key Differences :

  • Solubility : The oxan-2-yl group in the target compound improves aqueous solubility compared to ethyl or methyl substituents .
  • Steric Effects : Bulky groups like tetrahydropyran may slow reaction kinetics in cross-couplings but reduce off-target interactions in biological systems.
  • Metabolic Stability : Fluorinated analogs (e.g., fluoromethyl) resist oxidative metabolism, extending half-life .
Positional Isomers

The position of the dioxaborolane group significantly impacts reactivity:

  • 3-Cyclopropyl-4-(dioxaborolan-2-yl)-1H-pyrazole (CAS: 957345-32-3): Boron at the 4-position creates steric hindrance, reducing coupling efficiency compared to the 5-position isomer. This isomer is less favored in Suzuki reactions due to slower transmetallation rates .
  • Target Compound (5-position boron) : The 5-position allows optimal geometry for palladium coordination, enhancing reaction yields .
Boron-Containing Heterocycles
  • 5-(Dioxaborolan-2-yl)-1,3-thiazole (): Thiazole’s electron-withdrawing nature increases boron’s electrophilicity, accelerating cross-coupling but reducing stability in protic solvents. Pyrazole analogs (e.g., target compound) offer better hydrolytic stability due to the aromatic nitrogen’s electron-donating effects .

Challenges :

  • Regioselectivity : Ensuring boron incorporation at the 5-position requires careful control of reaction conditions.
  • Stability : The dioxaborolane group is sensitive to moisture, necessitating anhydrous handling .

Biological Activity

3-Cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1486485-57-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H27BN2O3C_{17}H_{27}BN_{2}O_{3} with a molecular weight of 318.22 g/mol. The presence of the cyclopropyl group and the dioxaborolane moiety suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC17H27BN2O3
Molecular Weight318.22 g/mol
CAS Number1486485-57-7
Purity≥95%

Cannabinoid Receptor Interaction

Research indicates that pyrazole derivatives, particularly those containing cyclopropyl groups, may exhibit significant interactions with cannabinoid receptors. A study highlighted that various diaryl-pyrazole derivatives showed promising binding affinities for the CB1 receptor, which is implicated in obesity and metabolic disorders .

Structure-Activity Relationship (SAR)

The SAR studies on pyrazole compounds have revealed that modifications to the pyrazole ring can enhance biological activity. For instance, compounds with cyclopropyl substitutions demonstrated improved pharmacokinetic profiles and reduced toxicity compared to their non-cyclopropyl counterparts .

Study on Anti-Fibrosis Efficacy

A notable investigation focused on the anti-fibrotic properties of related pyrazole compounds. The study demonstrated that certain derivatives exhibited potent inhibitory activities against discoidin domain receptors (DDR1/2), which are involved in fibrosis processes. The compound's ability to inhibit these receptors suggests potential therapeutic applications in treating idiopathic pulmonary fibrosis (IPF) .

In Vivo Studies

In vivo pharmacodynamic evaluations have shown that certain pyrazole derivatives can significantly reduce serum lipid levels and improve metabolic parameters in animal models. For example, one compound exhibited a favorable pharmacological profile, indicating its potential as a therapeutic agent for metabolic syndrome .

Q & A

Q. What are the common synthetic routes for preparing 3-cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester group as a key reactive site. A representative procedure involves:

  • Reacting a boronate-containing pyrazole precursor with a cyclopropyl-substituted aryl halide.
  • Using Pd(PPh₃)₄ as a catalyst, K₃PO₄ as a base, and a DMF/water solvent system under reflux conditions .
  • Purification via column chromatography or recrystallization. Example Conditions :
CatalystBaseSolventTemperatureYield (%)Reference
Pd(PPh₃)₄K₃PO₄DMF/H₂OReflux85

Q. How is the crystal structure of this compound determined?

X-ray crystallography is the gold standard. Key steps include:

  • Growing single crystals via slow evaporation (e.g., using ethanol/DMF mixtures).
  • Data collection with Mo/Kα radiation.
  • Structure refinement using SHELXL (for small molecules) to resolve bond lengths, angles, and torsional parameters .
  • Validation with CIF check tools to ensure data integrity.

Q. What spectroscopic methods are used to characterize this compound?

  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., cyclopropyl protons at δ ~0.8–1.2 ppm; pyrazole protons at δ ~6.5–7.5 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., B-O stretches ~1350–1400 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 279.16) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this compound?

  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), or Buchwald-Hartwig catalysts for improved efficiency .
  • Solvent Effects : Compare DMF, THF, or toluene for solubility and reaction rate.
  • Base Selection : Evaluate K₂CO₃, Cs₂CO₃, or NaOtBu for milder conditions.
  • Example Optimization : Replacing K₃PO₄ with Cs₂CO₃ in THF increased yield to 92% in a related pyrazole-boronate system .

Q. How to resolve contradictory biological activity data in analogs?

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
  • Structural Verification : Re-examine NMR assignments (e.g., NOESY for stereochemistry) and X-ray data.
  • Assay Reproducibility : Standardize cell-based assays (e.g., IC₅₀ measurements in triplicate) .

Q. What strategies prevent decomposition of the tetramethyl-1,3,2-dioxaborolan moiety during synthesis?

  • Moisture Control : Use Schlenk lines or gloveboxes for air-sensitive steps.
  • Drying Agents : Add molecular sieves (3Å) to solvents.
  • Temperature Moderation : Avoid prolonged heating >80°C to prevent boronate ester hydrolysis .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Core Modifications : Replace cyclopropyl with other substituents (e.g., aryl, alkyl) via cross-coupling.
  • Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyrazole 3-position using diazonium salt chemistry .
  • Biological Testing : Prioritize analogs with logP <5 and polar surface area >60 Ų for improved bioavailability .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data in derivatives?

  • Dynamic Effects : Check for tautomerism (e.g., pyrazole NH exchange) via variable-temperature NMR.
  • Impurity Peaks : Compare with mass spectrometry to identify byproducts.
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to predict chemical shifts and validate assignments .

Methodological Best Practices

  • Synthetic Reproducibility : Document exact equivalents of reagents (e.g., 1.2 eq boronate, 5 mol% Pd).
  • Crystallization Tips : Use mixed solvents (e.g., DCM/hexane) for slow crystal growth.
  • Safety : Handle cyclopropyl intermediates with care (risk of ring strain-induced reactivity).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.